molecular formula C5H6O3S2 B1611950 3-Methylthiophene-2-sulfonic acid CAS No. 1159877-58-3

3-Methylthiophene-2-sulfonic acid

Cat. No.: B1611950
CAS No.: 1159877-58-3
M. Wt: 178.2 g/mol
InChI Key: ITOSTUCCDODTCN-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-sulfonic acid is an organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a sulfonic acid group at the 2-position and a methyl group at the 3-position makes this compound a unique and versatile compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiophene-2-sulfonic acid typically involves the sulfonation of 3-methylthiophene. This can be achieved using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or thiol group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonamide or thiol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-Methylthiophene-2-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2-sulfonic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonic acid: Lacks the methyl group at the 3-position.

    3-Methylthiophene: Lacks the sulfonic acid group.

    2,5-Dimethylthiophene: Contains an additional methyl group at the 5-position.

Uniqueness

3-Methylthiophene-2-sulfonic acid is unique due to the combined presence of the sulfonic acid and methyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-methylthiophene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOSTUCCDODTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586366
Record name 3-Methylthiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159877-58-3
Record name 3-Methylthiophene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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